

Spectroscopic Analysis of 2-Bromobenzoic Acid-d4: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzoic acid-d4

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This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **2-Bromobenzoic acid-d4**. While specific experimental data for this deuterated isotopologue is not readily available in the public domain, this document extrapolates the expected spectral characteristics based on the well-documented data of its non-deuterated counterpart, 2-Bromobenzoic acid. This guide is intended to assist researchers in predicting, interpreting, and validating the analytical data for **2-Bromobenzoic acid-d4**.

Predicted Spectroscopic Data

The introduction of four deuterium atoms onto the aromatic ring of 2-Bromobenzoic acid will have distinct effects on its NMR and mass spectra. The following tables summarize the predicted and known quantitative data for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H -NMR Data for **2-Bromobenzoic acid-d4**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Expected Notes
~10-13	Singlet (broad)	1H	-COOH	The acidic proton is highly deshielded and its chemical shift can be concentration and solvent dependent.
Absent	-	-	Aromatic-D	The signals corresponding to the aromatic protons in the non-deuterated compound (typically in the range of 7.2-7.8 ppm) will be absent due to the deuterium substitution.

Table 2: Comparison of ^{13}C -NMR Data for 2-Bromobenzoic acid and Predicted Data for **2-Bromobenzoic acid-d4**

Carbon Atom	2-Bromobenzoic acid Chemical Shift (δ) ppm ^{[1][2]}	Predicted 2-Bromobenzoic acid-d ₄ Chemical Shift (δ) ppm	Expected Notes
C=O	~169.6	Slightly shifted from 169.6	Isotope effects from deuterium may cause a small upfield or downfield shift.
C-Br	~122.0	Slightly shifted from 122.0	Isotope effects from deuterium may cause a small upfield or downfield shift.
Aromatic C-H/D	~128.4, 132.1, 133.6, 135.3	Slightly shifted from these values	Carbons directly bonded to deuterium will likely show a slight upfield shift and may exhibit splitting due to C-D coupling.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **2-Bromobenzoic acid-d₄**

Ion	Predicted m/z	Relative Intensity	Notes
[M] ⁺	205	High	The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated compound (m/z 201) due to the four deuterium atoms. The presence of the bromine isotope pattern ([M] ⁺ and [M+2] ⁺ in an approximate 1:1 ratio) is expected.
[M+2] ⁺	207	High	Isotopic peak corresponding to the ⁸¹ Br isotope.
[M-COOH] ⁺	160/162	Moderate	Fragmentation pattern showing the loss of the carboxylic acid group.

The mass spectrum of the non-deuterated 2-bromobenzoic acid shows a prominent molecular ion peak at m/z 200 and 202, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br)[3][4].

Experimental Protocols

Standard experimental procedures for acquiring NMR and MS data are applicable. The following provides a general methodology.

NMR Spectroscopy

A sample of **2-Bromobenzoic acid-d₄** (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- ^1H -NMR Spectroscopy: The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C -NMR Spectroscopy: This is usually performed on the same instrument. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ^1H -NMR.

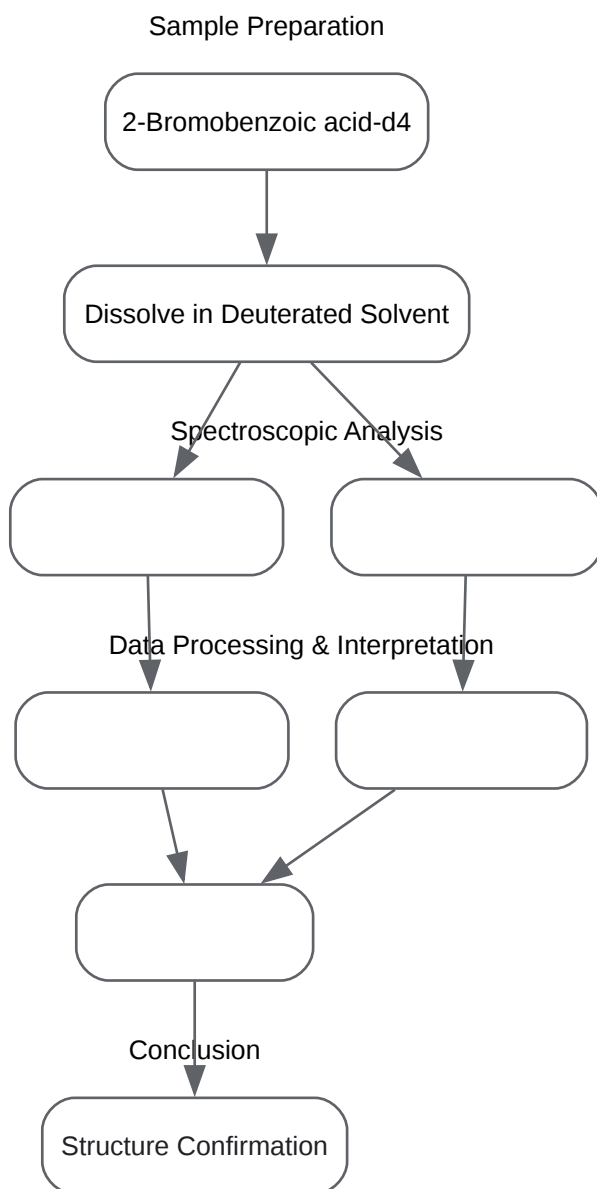
Mass Spectrometry

Mass spectra can be obtained using various ionization techniques.

- Electron Ionization (EI): A common technique for volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
- Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. This technique often produces protonated molecules $[\text{M}+\text{H}]^+$ or deprotonated molecules $[\text{M}-\text{H}]^-$.

Conceptual Workflow

The following diagram illustrates a typical workflow for the analysis of **2-Bromobenzoic acid-d4**.



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Caption: Workflow for the analysis of **2-Bromobenzoic acid-d4**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromobenzoic Acid-d₄: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15126906#2-bromobenzoic-acid-d4-nmr-and-mass-spectrometry-data]

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